Meliasenin B

Description

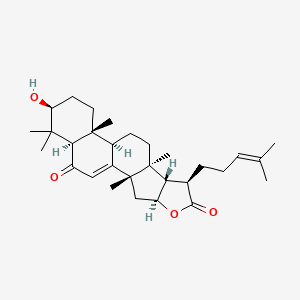

Structure

3D Structure

Properties

IUPAC Name |

(2S,4S,7R,8S,9S,12R,13R,16S,18R)-16-hydroxy-2,9,13,17,17-pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,19-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O4/c1-17(2)9-8-10-18-24-22(34-26(18)33)16-30(7)20-15-21(31)25-27(3,4)23(32)12-13-28(25,5)19(20)11-14-29(24,30)6/h9,15,18-19,22-25,32H,8,10-14,16H2,1-7H3/t18-,19+,22+,23+,24-,25+,28-,29+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWDAIHNVLSQWBW-SQAWLGPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC1C2C(CC3(C2(CCC4C3=CC(=O)C5C4(CCC(C5(C)C)O)C)C)C)OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@H]1[C@@H]2[C@H](C[C@]3([C@]2(CC[C@H]4C3=CC(=O)[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C)OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Guide to the Chemical Structure Elucidation of a Novel Natural Product: A Hypothetical Case Study of Meliasenin B

Introduction

The elucidation of the chemical structure of a novel natural product is a cornerstone of drug discovery and chemical biology. This process involves a systematic application of various analytical and spectroscopic techniques to determine the molecular formula, connectivity of atoms, and stereochemistry of a newly isolated compound. This guide provides an in-depth technical overview of this process through a hypothetical case study of a fictional novel compound, "Meliasenin B." The methodologies and data presented are representative of a typical structure elucidation workflow for a moderately complex organic molecule.

1. Physicochemical Characterization and Molecular Formula Determination

The initial step in characterizing a new compound is to determine its physical properties and molecular formula. High-Resolution Mass Spectrometry (HRMS) is the primary technique for establishing the elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation: A Q-TOF (Quadrupole Time-of-Flight) mass spectrometer equipped with an electrospray ionization (ESI) source was used.

-

Sample Preparation: A 1 mg/mL solution of Meliasenin B was prepared in methanol.

-

Analysis Conditions: The sample was infused directly into the ESI source at a flow rate of 5 µL/min. The analysis was performed in positive ion mode with a capillary voltage of 3.5 kV, a sampling cone voltage of 30 V, and a source temperature of 120°C. The TOF analyzer was operated in V-mode with a mass resolution of >10,000. Leucine enkephalin was used as an internal lock mass for accurate mass measurement.

Data Presentation: HRMS Data for Meliasenin B

| Parameter | Value |

| Ionization Mode | ESI+ |

| Observed m/z [M+H]⁺ | 345.1448 |

| Calculated m/z for C₂₀H₁₉N₂O₄⁺ | 345.1445 |

| Mass Error (ppm) | 0.87 |

| Deduced Molecular Formula | C₂₀H₁₈N₂O₄ |

2. Spectroscopic Analysis for Structural Fragment Identification

A combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, along with UV-Vis and IR spectroscopy, is employed to identify the functional groups and structural fragments of the molecule.

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: A 500 MHz NMR spectrometer equipped with a cryoprobe.

-

Sample Preparation: Approximately 10 mg of Meliasenin B was dissolved in 0.5 mL of deuterated chloroform (CDCl₃).

-

1D NMR:

-

¹H NMR spectra were acquired with a spectral width of 16 ppm, 64k data points, and a relaxation delay of 2 s.

-

¹³C NMR spectra were acquired with a spectral width of 240 ppm, 64k data points, and a relaxation delay of 2 s.

-

-

2D NMR: Standard pulse sequences were used for COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments.

Data Presentation: ¹H and ¹³C NMR Data for Meliasenin B (in CDCl₃)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 128.5 | - |

| 2 | 122.3 | 7.30 (d, 8.5) |

| 3 | 111.8 | 7.15 (s) |

| 4 | 155.9 | - |

| 4a | 105.2 | - |

| 5 | 111.5 | 6.88 (d, 2.5) |

| 6 | 121.7 | 6.80 (dd, 8.5, 2.5) |

| 7 | 127.8 | - |

| 8 | 136.2 | - |

| 9 | 102.9 | 6.95 (d, 8.5) |

| 10 | 150.1 | - |

| 11 | 28.3 | 3.01 (t, 7.0) |

| 12 | 40.1 | 3.60 (q, 7.0) |

| 1' | 170.5 | - |

| 2' | 52.3 | 3.75 (s) |

| 3' | 130.1 | - |

| 4' | 114.2 | 6.90 (d, 8.0) |

| 5' | 129.8 | 7.25 (d, 8.0) |

| 6' | 114.2 | 6.90 (d, 8.0) |

| OMe-4 | 55.8 | 3.85 (s) |

| NH-indole | - | 8.10 (br s) |

| NH-amide | - | 5.90 (br t, 7.0) |

3. Elucidation of Connectivity and Final Structure

The 2D NMR data are crucial for assembling the identified structural fragments into a complete molecule.

Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for elucidating the structure of Meliasenin B.

Caption: Figure 1: Workflow for Structure Elucidation of Meliasenin B.

Interpretation of 2D NMR Data

-

COSY: The COSY spectrum revealed correlations between H-5 and H-6, and between H-11 and H-12, indicating these pairs of protons are on adjacent carbons.

-

HSQC: The HSQC spectrum correlated each proton to its directly attached carbon, allowing for the unambiguous assignment of the protonated carbons in the table above.

-

HMBC: The HMBC spectrum was key to connecting the different spin systems. Key correlations are illustrated in the diagram below.

Caption: Figure 2: Key HMBC and COSY Correlations for Meliasenin B.

Based on the comprehensive analysis of the spectroscopic data, the planar structure of Meliasenin B was proposed. Further studies, such as NOESY or ROESY experiments, would be required to determine the relative stereochemistry, and comparison with synthesized stereoisomers would be necessary for the assignment of the absolute configuration.

This guide has outlined the systematic process of chemical structure elucidation using a hypothetical novel natural product, Meliasenin B. Through the combined application of HRMS and various 1D and 2D NMR techniques, it is possible to determine the molecular formula, identify functional groups, and establish the complete connectivity of the molecule. The detailed experimental protocols and structured data presentation provided herein serve as a technical reference for researchers in the field of natural product chemistry and drug development.

An In-Depth Technical Guide on the Isolation of Meliasenin B from Melia azedarach

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meliasenin B, an apotirucallane-type triterpenoid isolated from the fruits of Melia azedarach, represents a class of natural products with significant potential for pharmacological development. This technical guide provides a comprehensive overview of the isolation and characterization of Meliasenin B. It details a representative experimental protocol for its extraction, fractionation, and purification. Furthermore, this document presents spectroscopic data for Meliasenin B and discusses the potential biological activities of related compounds from Melia azedarach, with a focus on the modulation of key signaling pathways such as NF-κB. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Melia azedarach L., commonly known as the Chinaberry tree, is a member of the Meliaceae family and has a long history of use in traditional medicine.[1][2] The plant is a rich source of structurally diverse secondary metabolites, particularly limonoids and triterpenoids, which have demonstrated a wide range of biological activities, including anti-inflammatory, cytotoxic, and antidiabetic properties.[1][3][4] Among these compounds, Meliasenin B, an apotirucallane-type triterpenoid, has been identified from the fruits of this plant.[5] Triterpenoids from Melia azedarach are of significant interest to the scientific community for their potential as lead compounds in drug development.[6][7] This guide offers a detailed methodology for the isolation of Meliasenin B, alongside a discussion of its characterization and the broader context of the biological activities of related compounds from this species.

Experimental Protocols: Isolation and Purification of Meliasenin B

The following protocol is a representative procedure for the isolation of Meliasenin B from the fruits of Melia azedarach, based on established methodologies for the separation of apotirucallane-type triterpenoids from this plant.[2][5]

Plant Material Collection and Preparation

Dried fruits of Melia azedarach are collected and authenticated. The fruits are then ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

The powdered plant material is subjected to exhaustive extraction with methanol (MeOH) at room temperature. This process is typically repeated three times to ensure the complete extraction of secondary metabolites. The resulting methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility. A typical partitioning scheme is as follows:

-

Hexane: To remove nonpolar constituents such as fats and waxes.

-

Dichloromethane (CH₂Cl₂): This fraction is often enriched in triterpenoids and limonoids.

-

Ethyl acetate (EtOAc): To isolate compounds of intermediate polarity.

-

n-Butanol (n-BuOH): To separate more polar compounds.

The dichloromethane fraction, which is expected to contain Meliasenin B, is collected and concentrated.

Chromatographic Purification

The dichloromethane fraction is subjected to a series of chromatographic techniques to isolate the pure compound.

-

Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, typically a mixture of hexane and ethyl acetate with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar TLC profiles are combined.

-

Sephadex LH-20 Column Chromatography: The combined fractions containing the target compound are further purified using a Sephadex LH-20 column with a suitable solvent system, such as methanol or a mixture of dichloromethane and methanol, to remove pigments and other impurities.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative or semi-preparative HPLC on a C18 column with a mobile phase consisting of a gradient of acetonitrile and water. This step yields the pure Meliasenin B.

The workflow for the isolation and purification of Meliasenin B is illustrated in the following diagram:

Data Presentation: Physicochemical and Spectroscopic Data of Meliasenin B

The identity and purity of the isolated Meliasenin B are confirmed through spectroscopic analysis.

| Property | Data |

| Molecular Formula | C₃₀H₄₄O₄ |

| Molecular Weight | 468.67 g/mol |

| CAS Number | 1221262-77-6 |

| Appearance | Amorphous powder |

| Spectroscopic Data | ¹H NMR, ¹³C NMR, HMBC, HSQC, and HR-FAB-MS data are used for structural elucidation.[5] |

Biological Activity and Signaling Pathways

While specific biological activity data for Meliasenin B is not extensively documented in publicly available literature, other triterpenoids and limonoids isolated from Melia azedarach have demonstrated significant anti-inflammatory and cytotoxic effects.[1][7]

Anti-inflammatory Activity

Several limonoids from Melia azedarach have been shown to possess potent anti-inflammatory properties. For instance, some of these compounds can inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[1][2]

Modulation of the NF-κB Signaling Pathway

The anti-inflammatory effects of compounds from Melia azedarach are often attributed to their ability to modulate key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response.[1] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of inflammatory genes. Limonoids from Melia azedarach have been found to inhibit this pathway, thereby suppressing the inflammatory cascade.[1]

The following diagram illustrates the NF-κB signaling pathway, a potential target for Meliasenin B and other bioactive compounds from Melia azedarach.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Chemical Constituents from the Fruit of Melia azedarach and Their Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Meliasenin B: A Technical Guide for Researchers

An In-depth Examination of its Properties and Potential Biological Activities

Abstract

Meliasenin B, a naturally occurring apotirucallane-type triterpenoid, has been identified and isolated from the fruits of Melia azedarach. This technical guide provides a comprehensive overview of its known chemical and physical properties. In the absence of extensive direct research on Meliasenin B, this document extrapolates its potential biological activities and mechanisms of action from studies on structurally related triterpenoids and other bioactive compounds isolated from Melia azedarach. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding for future investigation into the therapeutic potential of Meliasenin B.

Introduction

Meliasenin B is a tetracyclic triterpenoid belonging to the apotirucallane class.[1] It is one of many bioactive compounds isolated from Melia azedarach, a plant known in traditional medicine for its diverse therapeutic properties.[2] Triterpenoids, as a class, are recognized for their wide range of pharmacological effects, including cytotoxic, anti-inflammatory, and antioxidant activities.[3][4][5] This guide synthesizes the available information on Meliasenin B and provides a predictive framework for its biological potential based on analogous compounds.

Chemical and Physical Properties of Meliasenin B

The fundamental chemical and physical characteristics of Meliasenin B are summarized in the table below, providing essential data for experimental design and compound handling.

| Property | Value | Reference |

| CAS Number | 1221262-77-6 | [1][6][7] |

| Molecular Formula | C₃₀H₄₄O₄ | [1][6][7] |

| Molecular Weight | 468.67 g/mol | [1][7] |

| Appearance | Solid, white to off-white powder | [1] |

| Class | Apotirucallane-type Triterpenoid | [1] |

| Source | Fruits of Melia azedarach | [1] |

| Solubility | Soluble in Methanol (5 mg/mL with ultrasonic and warming) | [1] |

| Purity | Available up to 95% | [7] |

Predicted Biological Activities and Mechanism of Action

While direct studies on the biological activities of Meliasenin B are not yet widely published, research on other triterpenoids and limonoids from Melia azedarach provides strong indications of its potential cytotoxic and apoptosis-inducing properties.

Cytotoxic Activity

Numerous triterpenoids isolated from Melia azedarach have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.[3][4][8] For instance, meliazedarachin K and mesendanin N showed cytotoxicity against five human cancer cell lines with IC₅₀ values ranging from 9.02 to 31.31 μM.[3][4] Another related compound, 12-O-Acetylazedarachin B, exhibited potent cytotoxicity against leukemia (HL-60) and stomach (AZ521) cancer cell lines with IC₅₀ values of 0.016 µM and 0.035 µM, respectively.[9][10] It is plausible that Meliasenin B possesses similar cytotoxic capabilities.

Induction of Apoptosis

Several compounds from Melia azedarach have been shown to induce apoptosis in cancer cells. 12-O-Acetylazedarachin B, for example, induces apoptosis in HL-60 cells through both the mitochondrial and death receptor-mediated pathways.[9][10] This is evidenced by the activation of caspases-3, 8, and 9, and an increased Bax/Bcl-2 ratio.[9][10] Similarly, 1-cinnamoyltrichilinin, another compound from the same plant, induces apoptosis in HL-60 human leukemia cells.[11] The mechanism involves the phosphorylation of p38 mitogen-activated protein kinases (p38 MAPK), activation of Bcl-2 family proteins towards a pro-apoptotic state, and cleavage of caspase-3 and poly (ADP-ribose) polymerase.[11]

Based on these findings, it is hypothesized that Meliasenin B may also induce apoptosis through the modulation of key signaling pathways involved in programmed cell death.

Key Signaling Pathways

The signaling pathways likely to be modulated by Meliasenin B, based on evidence from related compounds, are central to the regulation of cell survival and apoptosis.

Intrinsic and Extrinsic Apoptosis Pathways

The induction of apoptosis by compounds from Melia azedarach often involves the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This dual activation, leading to the cleavage of initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3), represents a potent mechanism for eliminating cancer cells.

Figure 1: Predicted mechanism of apoptosis induction by Meliasenin B.

p38 MAPK Signaling Pathway

The activation of the p38 MAPK pathway is another potential mechanism through which Meliasenin B may exert its pro-apoptotic effects. This pathway is a critical regulator of cellular responses to stress and can lead to apoptosis when activated.

Figure 2: Predicted involvement of the p38 MAPK pathway.

Experimental Protocols

To investigate the potential biological activities of Meliasenin B, the following experimental protocols, adapted from studies on related compounds, are recommended.

Cell Viability and Cytotoxicity Assay

The cytotoxic effects of Meliasenin B can be determined using a luminescent cell viability assay, such as the CellTiter-Glo® assay.

Protocol:

-

Cell Seeding: Plate human cancer cell lines (e.g., A549, H460, HGC27) in 96-well plates at an appropriate density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of Meliasenin B (e.g., in a range from 0.1 to 100 µM) and a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

Assay: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Measurement: Measure the luminescence using a plate reader to determine the number of viable cells.

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Figure 3: Workflow for cytotoxicity assessment.

Apoptosis Assays

5.2.1. Flow Cytometry for Apoptosis Detection: This method quantifies apoptosis by detecting the externalization of phosphatidylserine using Annexin V staining and membrane integrity using a viability dye (e.g., Propidium Iodide).

Protocol:

-

Cell Treatment: Treat cancer cells (e.g., HL-60) with Meliasenin B at its IC₅₀ concentration for various time points.

-

Cell Staining: Harvest the cells and stain with FITC-conjugated Annexin V and Propidium Iodide in binding buffer according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

5.2.2. Western Blot Analysis for Apoptosis-Related Proteins: This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

Protocol:

-

Protein Extraction: Treat cells with Meliasenin B, lyse the cells, and extract the total protein.

-

Protein Quantification: Determine the protein concentration using a suitable assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against procaspases-3, 8, 9, cleaved caspases-3, 8, 9, Bax, and Bcl-2.

-

Detection: Incubate with a horseradish peroxidase-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) system.

Conclusion

Meliasenin B, an apotirucallane-type triterpenoid from Melia azedarach, presents a promising scaffold for drug discovery, particularly in the area of oncology. While direct experimental data on its biological activity is currently limited, the well-documented cytotoxic and pro-apoptotic effects of structurally similar compounds from the same natural source provide a strong rationale for its investigation. The experimental protocols and potential signaling pathways outlined in this guide offer a solid framework for researchers to explore the therapeutic potential of Meliasenin B. Further studies are warranted to elucidate its precise mechanisms of action and to evaluate its efficacy and safety in preclinical models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. Triterpenoids from the fruits of Melia azedarach L. and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [Advances in studies on structure and pharmacological activities of natural tirucallane-type triterpenoids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Terpenes 8 page [m.chemicalbook.com]

- 7. 1221262-77-6 | Meliasenin B [albtechnology.com]

- 8. Cytotoxic triterpenoids and steroids from the bark of Melia azedarach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxic and apoptosis-inducing activities of 12-O-Acetylazedarachin B from the fruits of Melia azedarach in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 1-Cinnamoyltrichilinin from Melia azedarach Causes Apoptosis through the p38 MAPK Pathway in HL-60 Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

Apotirucallane Triterpenoids from Melia azedarach: A Technical Guide for Researchers

An In-depth Examination of a Promising Class of Bioactive Natural Products for Drug Discovery and Development

Introduction

Melia azedarach L., commonly known as the Chinaberry tree, is a member of the Meliaceae family and has a long history of use in traditional medicine across Asia. The plant is a rich source of a diverse array of secondary metabolites, among which the apotirucallane and tirucallane-type triterpenoids have garnered significant scientific interest. These tetracyclic triterpenoids exhibit a wide range of biological activities, with a particular emphasis on their potent cytotoxic effects against various human cancer cell lines. This technical guide provides a comprehensive overview of the apotirucallane triterpenoids isolated from Melia azedarach, detailing their chemical structures, cytotoxicity data, and the experimental protocols for their isolation and characterization. Furthermore, this guide explores the potential mechanisms of action, including the modulation of cellular signaling pathways, to support further research and development in oncology and other therapeutic areas.

Quantitative Data Summary

The following tables summarize the quantitative data for apotirucallane and related tirucallane triterpenoids isolated from various parts of Melia azedarach, focusing on their cytotoxic activities against human cancer cell lines.

Table 1: Cytotoxic Apotirucallane and Tirucallane Triterpenoids from Melia azedarach

| Compound Name | Plant Part | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |

| 3-α-tigloylmelianol | Fruits | A549 (Lung) | Not specified, but cytotoxic | [1][2][3] |

| Melianone | Fruits | A549 (Lung) | Not specified, but cytotoxic | [1][2][3] |

| 21-β-acetoxy-melianone | Fruits | A549 (Lung) | Not specified, but cytotoxic | [1][2][3] |

| Meliazedarachin K | Fruits | HCT116 (Colon) | 9.02 ± 0.84 | [4][5] |

| Mesendanin N | Fruits | Various | 9.02 - 31.31 | [4][5] |

| 21α-methylmelianodiol | Fruits | HCT116 (Colon), RKO (Colon) | 10.16 ± 1.22 (HCT116), 8.57 ± 0.80 (RKO) | [4][5] |

| Compound 20 (unnamed) | Fruits | HepG2 (Liver), SGC7901 (Stomach) | 6.9 | [6] |

| 3β-acetoxy-12β-hydroxy-eupha-7,24-dien-21,16β-olide | Bark | A549 (Lung), H460 (Lung), HGC27 (Gastric) | 5.6 - 21.2 µg/mL | [7][8] |

| Kulinone | Bark | A549 (Lung), H460 (Lung), HGC27 (Gastric) | 5.6 - 21.2 µg/mL | [7][8] |

Table 2: Newly Identified Tirucallane Triterpenoids from Melia azedarach Fruits

| Compound Name | Molecular Formula | Key Spectroscopic Data Reference |

| (21S,23R,24R)-21,23-epoxy-21,24-dihydroxy-25-methoxytirucall-7-en-3-one | C31H50O5 | [6] |

| (3S,21S,23R,24S)-21,23-epoxy-21,25-dimethoxytirucall-7-ene-3,24-diol | C32H54O5 | [6] |

| (21S,23R,24R)-21,23-epoxy-24-hydroxy-21-methoxytirucalla-7,25-dien-3-one | C31H48O4 | [6] |

| (21S,23R,24R)-21,23-epoxy-21,24-dihydroxytirucalla-7,25-dien-3-one | C30H46O4 | [6] |

| 3α-tigloylsapelin D | C35H54O5 | [9][10] |

Experimental Protocols

The isolation and characterization of apotirucallane triterpenoids from Melia azedarach generally follow a standardized workflow. The methodologies detailed below are a synthesis of protocols described in the cited literature.[1][2][5][6][7][9][10]

Plant Material Collection and Preparation

-

Collection: Fruits, bark, or other relevant plant parts of Melia azedarach are collected and identified by a plant taxonomist.

-

Drying and Pulverization: The collected plant material is air-dried in the shade and then ground into a coarse powder using a mechanical grinder.

Extraction

-

Solvent Extraction: The powdered plant material is extracted exhaustively with an organic solvent, typically methanol (MeOH) or ethanol (EtOH), at room temperature for an extended period. This process is often repeated multiple times to ensure complete extraction.

-

Concentration: The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Fractionation

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl3) or dichloromethane (CH2Cl2), ethyl acetate (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity.

-

Preliminary Column Chromatography: The active fraction (often the CH2Cl2 or EtOAc fraction) is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane/EtOAc or CHCl3/MeOH) to yield several sub-fractions.

Purification

-

Repeated Column Chromatography: The sub-fractions are further purified using repeated column chromatography, including silica gel, Sephadex LH-20, and reversed-phase (RP-18) silica gel.

-

High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative or semi-preparative HPLC with a suitable solvent system (e.g., acetonitrile/water or methanol/water) to yield the pure triterpenoid compounds.

Structure Elucidation

The structures of the isolated compounds are determined using a combination of the following spectroscopic and spectrometric techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) or fast atom bombardment mass spectrometry (FAB-MS) is used to determine the molecular formula of the compounds.[9][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR: ¹H and ¹³C NMR spectra provide information on the proton and carbon framework of the molecule.

-

2D NMR: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are employed to establish the connectivity of protons and carbons and to determine the relative stereochemistry of the molecule.[1][2][6][9][10]

-

-

X-ray Crystallography: In cases where suitable crystals can be obtained, single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute stereochemistry.[4][5]

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques are used to identify functional groups and conjugated systems within the molecule.

Cytotoxicity Assays

-

Cell Lines: A panel of human cancer cell lines (e.g., A549, HCT116, HepG2, SGC7901) are used to evaluate the cytotoxic activity of the isolated compounds.[1][4][5][6][7]

-

MTT or Sulforhodamine B (SRB) Assay: The in vitro cytotoxicity is typically determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or the SRB assay. These colorimetric assays measure cell viability and proliferation.

-

IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from dose-response curves.

Visualizations

Logical Relationships and Experimental Workflows

Signaling Pathway

While the precise signaling pathways for most apotirucallane triterpenoids from Melia azedarach are still under investigation, studies on related limonoids from the same plant offer valuable insights. For instance, 1-cinnamoyltrichilinin, a limonoid from M. azedarach, has been shown to induce apoptosis in human leukemia (HL-60) cells through the p38 MAPK pathway. The following diagram illustrates this proposed mechanism.

Conclusion and Future Directions

The apotirucallane and related triterpenoids from Melia azedarach represent a promising source of novel anticancer drug leads. The significant cytotoxic activities demonstrated by these compounds against a range of human cancer cell lines underscore their therapeutic potential. This guide provides a foundational resource for researchers by consolidating the current knowledge on the isolation, characterization, and biological evaluation of these natural products.

Future research should focus on:

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these triterpenoids is crucial for understanding their anticancer effects and for rational drug design.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of the most potent compounds will help to identify the key structural features responsible for their cytotoxicity and to optimize their therapeutic index.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profiles of these compounds.

-

Synergistic Combinations: Investigating the potential for synergistic effects when these triterpenoids are combined with existing chemotherapeutic agents could lead to more effective and less toxic cancer treatments.

By addressing these research questions, the scientific community can unlock the full therapeutic potential of apotirucallane triterpenoids from Melia azedarach for the development of next-generation anticancer therapies.

References

- 1. Cytotoxic tirucallane triterpenoids from Melia azedarach fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A New Apotirucallane-type Triterpenoid from the Fruit of Melia azedarach | Semantic Scholar [semanticscholar.org]

- 5. Limonoids and triterpenoids from the seeds of Melia azedarach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Cytotoxic Tirucallane Triterpenoids from Melia azedarach Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Four New Tirucallane Triterpenoids from the Fruits of Melia azedarach and Their Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthetic Pathway of Meliasenin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meliasenin B, an apotirucallane-type triterpenoid isolated from the fruits of Melia azedarach, has garnered interest for its potential biological activities. Triterpenoids are a large and structurally diverse class of natural products derived from the C30 precursor, 2,3-oxidosqualene. The biosynthesis of these complex molecules involves a series of enzymatic reactions, including cyclization and subsequent oxidative modifications, that lead to a vast array of carbon skeletons. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of Meliasenin B, supported by representative quantitative data, detailed experimental protocols for key enzymatic studies, and a visual representation of the metabolic cascade. While the specific enzymes responsible for the biosynthesis of Meliasenin B have not been fully elucidated, this guide outlines the likely pathway based on the established principles of triterpenoid biosynthesis.

Proposed Biosynthetic Pathway of Meliasenin B

The biosynthesis of Meliasenin B is proposed to originate from the ubiquitous mevalonate (MVA) pathway, which provides the isoprene building blocks for all triterpenoids. The pathway can be conceptually divided into three main stages:

-

Formation of the Triterpenoid Precursor: The MVA pathway synthesizes the C5 isoprenoid units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These units are sequentially condensed to form the C15 intermediate, farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined head-to-head by squalene synthase to produce the C30 linear hydrocarbon, squalene. Squalene is subsequently epoxidized by squalene epoxidase to yield (3S)-2,3-oxidosqualene, the universal precursor for cyclic triterpenoids.

-

Cyclization to the Tirucallane Skeleton: The crucial cyclization of 2,3-oxidosqualene is catalyzed by a specific oxidosqualene cyclase (OSC). In the case of Meliasenin B, this is proposed to be a tirucallol synthase. The enzyme protonates the epoxide ring, initiating a cascade of stereospecific cyclizations and rearrangements to form the tirucallane carbocation. Deprotonation of this cation yields the stable tetracyclic triterpenoid, tirucallol, which serves as the foundational skeleton for apotirucallane-type triterpenoids.

-

Post-Cyclization Modifications to Yield Meliasenin B: Following the formation of the tirucallane skeleton, a series of oxidative modifications and skeletal rearrangements are necessary to produce Meliasenin B. These reactions are typically catalyzed by cytochrome P450 monooxygenases (P450s) and other tailoring enzymes. For Meliasenin B, this would involve:

-

Oxidation at various positions on the tirucallane skeleton.

-

The characteristic oxidative cleavage of the C20-C21 bond of the side chain, a key step in the formation of the apotirucallane scaffold.

-

Further oxidations and rearrangements to introduce the specific functional groups and stereochemistry of Meliasenin B.

-

The following diagram illustrates the proposed biosynthetic pathway:

Proposed biosynthetic pathway of Meliasenin B.

Quantitative Data in Triterpenoid Biosynthesis

The following table summarizes representative quantitative data for key enzymes in triterpenoid biosynthetic pathways. These values are provided as examples to illustrate the typical kinetic parameters and metabolite concentrations that are relevant for studying the biosynthesis of Meliasenin B.

| Enzyme Class | Representative Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | Product Titer (mg/L) in Engineered Host | Reference Organism |

| Oxidosqualene Cyclase | β-Amyrin synthase | (3S)-2,3-Oxidosqualene | 10 - 50 | 0.1 - 1.0 | 100 - 500 (S. cerevisiae) | Arabidopsis thaliana |

| Oxidosqualene Cyclase | Lupeol synthase | (3S)-2,3-Oxidosqualene | 5 - 25 | 0.2 - 1.5 | 50 - 200 (S. cerevisiae) | Olea europaea |

| Cytochrome P450 | β-Amyrin C-28 oxidase | β-Amyrin | 1 - 20 | 0.01 - 0.5 | 10 - 100 (S. cerevisiae) | Glycyrrhiza uralensis |

| Cytochrome P450 | Triterpene C-11 oxidase | α-Amyrin | 5 - 30 | 0.05 - 0.8 | 5 - 50 (N. benthamiana) | Medicago truncatula |

Experimental Protocols

Detailed methodologies are crucial for the characterization of the enzymes involved in the biosynthetic pathway of Meliasenin B. The following sections provide representative protocols for key experiments.

Heterologous Expression and Purification of a Candidate Oxidosqualene Cyclase (OSC)

Objective: To produce and purify a candidate OSC from Melia azedarach for in vitro characterization.

Methodology:

-

Gene Cloning:

-

Isolate total RNA from the fruits of Melia azedarach.

-

Synthesize first-strand cDNA using reverse transcriptase.

-

Amplify the full-length coding sequence of the candidate OSC gene using gene-specific primers designed from homologous sequences.

-

Clone the amplified PCR product into a suitable expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for Saccharomyces cerevisiae) containing an N-terminal His6-tag for purification.

-

-

Heterologous Expression in E. coli:

-

Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and incubate at a lower temperature (e.g., 16-20°C) for 16-24 hours.

-

Harvest the cells by centrifugation and store the pellet at -80°C.

-

-

Protein Purification:

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole) to remove non-specifically bound proteins.

-

Elute the His-tagged protein with elution buffer (lysis buffer with 250-500 mM imidazole).

-

Analyze the purified protein by SDS-PAGE to confirm its size and purity.

-

Desalt and concentrate the purified protein using ultrafiltration.

-

In Vitro Enzyme Assay for Oxidosqualene Cyclase Activity

Objective: To determine the enzymatic activity and product profile of the purified OSC.

Methodology:

-

Assay Mixture Preparation:

-

Prepare a reaction buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0, containing 0.1% Triton X-100).

-

Prepare a stock solution of the substrate, (3S)-2,3-oxidosqualene, in a suitable solvent (e.g., 2-hydroxypropyl-β-cyclodextrin).

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine the reaction buffer, substrate solution (final concentration 10-100 µM), and the purified OSC enzyme (1-10 µg).

-

Incubate the reaction mixture at a suitable temperature (e.g., 30°C) for 1-4 hours.

-

As a negative control, perform a reaction without the enzyme or with a heat-inactivated enzyme.

-

-

Product Extraction:

-

Stop the reaction by adding an equal volume of a mixture of chloroform and methanol (2:1, v/v).

-

Vortex the mixture vigorously and centrifuge to separate the phases.

-

Collect the lower organic phase containing the triterpenoid products.

-

Repeat the extraction of the aqueous phase.

-

Pool the organic phases and evaporate to dryness under a stream of nitrogen.

-

-

Product Analysis by GC-MS:

-

Derivatize the dried extract by adding a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) and incubate at 70°C for 30 minutes.

-

Inject an aliquot of the derivatized sample into a gas chromatograph-mass spectrometer (GC-MS).

-

Use a suitable GC column (e.g., DB-5ms) and a temperature program to separate the products.

-

Identify the products by comparing their retention times and mass spectra with those of authentic standards.

-

The following workflow diagram illustrates the process of enzyme characterization:

Workflow for the characterization of a candidate oxidosqualene cyclase.

Conclusion

The elucidation of the biosynthetic pathway of Meliasenin B is a critical step towards understanding its production in Melia azedarach and for enabling its biotechnological production. This guide provides a comprehensive framework for this endeavor, outlining the proposed metabolic route, presenting representative quantitative data, and detailing essential experimental protocols. Future research should focus on the identification and characterization of the specific oxidosqualene cyclase and cytochrome P450 enzymes involved in the formation of the unique apotirucallane skeleton of Meliasenin B. Such studies will not only advance our fundamental knowledge of triterpenoid biosynthesis but also pave the way for the sustainable production of this and other valuable natural products for pharmaceutical and other applications.

Meliasenin B: A Technical Guide to its Natural Occurrence, Yield, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meliasenin B is a naturally occurring apotirucallane-type triterpenoid that has been isolated from the fruits of Melia azedarach, a plant belonging to the Meliaceae family. This technical guide provides a comprehensive overview of the current knowledge on Meliasenin B, with a focus on its natural sources, extraction and isolation protocols, and potential biological activities, including its interaction with key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Occurrence and Yield of Meliasenin B

Meliasenin B is a constituent of the fruits of the Chinaberry tree, Melia azedarach L., which is native to Indomalaya and Australasia. This plant is a rich source of various bioactive secondary metabolites, particularly limonoids and triterpenoids. While the precise yield of Meliasenin B has not been extensively reported, data from studies on analogous tirucallane triterpenoids isolated from Melia azedarach fruits can provide a valuable point of reference.

The table below summarizes the yields of several tirucallane triterpenoids that were isolated from the fruits of Melia azedarach in a particular study. It is important to note that yields can vary significantly based on factors such as the geographical origin of the plant, the season of harvesting, the specific part of the fruit used, and the extraction and purification methods employed.

| Compound Name | Yield (mg/kg of dried fruits) | Reference |

| 3-α-tigloylmelianol | 78 | [1] |

| Melianone | 130 | [1] |

| 21-β-acetoxy-melianone | 16 | [1] |

| Methyl kulonate | 35 | [1] |

Experimental Protocols: Extraction and Isolation

The isolation of Meliasenin B, an apotirucallane-type triterpenoid, from the fruits of Melia azedarach involves a multi-step process of extraction and chromatographic separation. The following is a detailed methodology adapted from established protocols for the isolation of similar compounds from this plant source.[2]

Materials and Equipment

-

Dried and powdered fruits of Melia azedarach

-

Methanol (MeOH)

-

n-Hexane

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate (EtOAc)

-

Silica gel for column chromatography (70-230 mesh)

-

Sephadex LH-20

-

Reversed-phase C18 silica gel

-

High-Performance Liquid Chromatography (HPLC) system

-

Rotary evaporator

-

Glass columns for chromatography

-

Standard laboratory glassware

Extraction and Fractionation

-

Defatting: The dried and powdered fruits of Melia azedarach (e.g., 23.7 kg) are first extracted with n-hexane to remove nonpolar constituents such as fats and waxes.[2]

-

Methanol Extraction: The defatted plant material is then exhaustively extracted with methanol at room temperature. The resulting methanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract (e.g., 1.8 kg).[2]

-

Solvent Partitioning: The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, typically n-hexane, dichloromethane (CH₂Cl₂), and ethyl acetate (EtOAc), to separate compounds based on their polarity.[2] The fraction containing apotirucallane-type triterpenoids is typically the dichloromethane fraction.

Chromatographic Purification

-

Silica Gel Column Chromatography: The dichloromethane fraction (e.g., 0.9 kg) is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate, with increasing polarity. This initial separation yields several major fractions.[2]

-

Sephadex LH-20 Column Chromatography: Fractions containing compounds of interest are further purified using Sephadex LH-20 column chromatography, eluting with a solvent system such as methanol or a mixture of methanol and dichloromethane. This step aids in the removal of pigments and other impurities.[2]

-

Reversed-Phase C18 Column Chromatography: Subsequent purification is often carried out on a reversed-phase C18 column, using a gradient of methanol and water as the mobile phase.

-

High-Performance Liquid Chromatography (HPLC): The final purification of Meliasenin B is achieved by preparative or semi-preparative HPLC, typically on a C18 column with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water.[2] This step allows for the isolation of the pure compound.

The structure of the isolated Meliasenin B is then confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biological Activity and Signaling Pathways

While specific studies on the biological activity of Meliasenin B are limited, the activities of structurally related tirucallane and apotirucallane triterpenoids isolated from Melia species provide strong indications of its potential pharmacological effects.

Anti-inflammatory Activity

Several tirucallane-type triterpenoids isolated from Melia toosendan, a species closely related to Melia azedarach, have demonstrated significant anti-inflammatory properties. For instance, Meliasanine A was found to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. Mechanistic studies revealed that this anti-inflammatory effect is mediated through the Nuclear Factor-kappa B (NF-κB) signaling pathway . Specifically, Meliasanine A was shown to suppress the phosphorylation of p65 and IκBα, key proteins in the NF-κB cascade.[3] Given the structural similarity, it is plausible that Meliasenin B may exert similar anti-inflammatory effects through the modulation of this critical inflammatory pathway.

Cytotoxic Activity

Research on other tirucallane triterpenoids from the fruits of Melia azedarach has revealed cytotoxic activity against various human cancer cell lines. Four new tirucallane triterpenoids exhibited cytotoxicity against HepG2 (liver cancer), SGC7901 (stomach cancer), K562 (leukemia), and HL60 (leukemia) cells. In contrast, a study on a novel tirucallane triterpenoid from the same source showed no nematicidal activity.[1] These findings suggest that the cytotoxic effects of these compounds may be specific to certain cell types, warranting further investigation into the potential anticancer properties of Meliasenin B.

Some limonoids isolated from Melia azedarach have been reported to activate the p38 Mitogen-Activated Protein Kinase (p38 MAPK) pathway , which is involved in cellular responses to stress and can lead to apoptosis. While a direct link to apotirucallane triterpenoids has not been established, this pathway represents another potential target for Meliasenin B.

Conclusion

Meliasenin B, an apotirucallane-type triterpenoid from Melia azedarach, represents a promising natural product for further scientific investigation. While data on its specific yield and biological activities are still emerging, the information available for structurally related compounds suggests its potential as an anti-inflammatory and possibly cytotoxic agent. The detailed experimental protocols provided in this guide offer a solid foundation for its isolation and subsequent study. Future research should focus on quantifying the yield of Meliasenin B from various sources, elucidating its specific biological targets, and comprehensively characterizing its effects on key signaling pathways such as NF-κB and p38 MAPK. Such studies will be crucial in unlocking the full therapeutic potential of this intriguing natural compound.

References

- 1. Cytotoxic Tirucallane Triterpenoids from Melia azedarach Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Constituents from the Fruit of Melia azedarach and Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Meliasanines A-L, tirucallane-type triterpenoids from Melia toosendan with anti-inflammatory properties via NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Melatonin: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for Melatonin, a neurohormone widely studied for its role in regulating circadian rhythms and its potential therapeutic applications. The following sections detail its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, the experimental protocols for acquiring this data, and a generalized workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful technique for elucidating the molecular structure of compounds like Melatonin. Below are the summarized ¹H and ¹³C NMR chemical shift data.

Table 1: ¹H NMR Spectroscopic Data for Melatonin

| Assignment | Chemical Shift (ppm) | Multiplicity |

| H-A | 8.37 | br s |

| H-B | 7.25 | d |

| H-C | 7.03 | d |

| H-D | 6.98 | s |

| H-E | 6.86 | dd |

| H-F | 5.70 | br s |

| H-G (OCH₃) | 3.85 | s |

| H-J (CH₂) | 3.57 | t |

| H-K (CH₂) | 2.93 | t |

| H-L (COCH₃) | 1.92 | s |

| Solvent: CDCl₃, Frequency: 399.65 MHz[1] |

Table 2: ¹³C NMR Spectroscopic Data for Melatonin

| Assignment | Chemical Shift (ppm) |

| C-2 | 122.4 |

| C-3 | 111.8 |

| C-3a | 127.3 |

| C-4 | 111.4 |

| C-5 | 154.2 |

| C-6 | 111.9 |

| C-7 | 121.7 |

| C-7a | 131.3 |

| C-8 (CH₂) | 25.4 |

| C-9 (CH₂) | 40.1 |

| C-10 (OCH₃) | 55.8 |

| C-11 (C=O) | 170.1 |

| C-12 (CH₃) | 23.3 |

Mass Spectrometry (MS) Data

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of Melatonin, aiding in its identification and quantification in biological samples.

Table 3: Mass Spectrometry Data for Melatonin

| Technique | Ionization Mode | Molecular Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| LC-ESI-MS/MS | Positive | 233.1 | 174.1, 159.1, 146.1, 132.1 |

| Direct Injection MS | - | 232.0 (Molecular Ion) | 173.0, 160.0, 145.0, 117.0 |

LC-ESI-MS/MS data is crucial for the sensitive and specific quantification of melatonin in complex matrices.[2][3][4]

Experimental Protocols

Detailed methodologies are critical for the reproducibility of spectroscopic data. The following are generalized protocols for NMR and MS analysis of Melatonin.

3.1. NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve a precisely weighed amount of Melatonin standard in a deuterated solvent (e.g., chloroform-d, CDCl₃) to a final concentration suitable for NMR analysis (typically 1-10 mg/mL). Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.[5]

-

Probe: A standard broadband or inverse detection probe.

-

Temperature: Maintain a constant temperature, typically 298 K.

-

-

¹H NMR Data Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Parameters:

-

Spectral Width: ~12 ppm.

-

Number of Scans: 16 to 64, depending on the concentration.

-

Relaxation Delay (D1): 1-5 seconds.

-

Acquisition Time (AQ): 2-4 seconds.

-

-

-

¹³C NMR Data Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Acquisition Parameters:

-

Spectral Width: ~200 ppm.

-

Number of Scans: 1024 or more, due to the lower natural abundance of ¹³C.

-

Relaxation Delay (D1): 2 seconds.

-

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Perform baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

-

3.2. LC-MS/MS Protocol

-

Sample Preparation:

-

Standard Preparation: Prepare a stock solution of Melatonin in a suitable solvent (e.g., methanol) and perform serial dilutions to create calibration standards.

-

Biological Sample Extraction: For biological matrices like saliva or plasma, perform a liquid-liquid extraction or solid-phase extraction to isolate Melatonin and remove interfering substances.[3]

-

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.[2]

-

MRM Transitions:

-

Melatonin: Precursor ion (Q1) m/z 233.1 → Product ion (Q3) m/z 174.1.

-

Internal Standard (e.g., Melatonin-d4): Precursor ion (Q1) m/z 237.1 → Product ion (Q3) m/z 178.1.

-

-

Optimization: Optimize source parameters (e.g., capillary voltage, gas flow, temperature) and collision energy for maximum signal intensity.

-

-

Data Analysis:

-

Integrate the peak areas for the MRM transitions of Melatonin and the internal standard.

-

Calculate the peak area ratio.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

-

Determine the concentration of Melatonin in the unknown samples from the calibration curve.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a compound like Melatonin.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. Melatonine(73-31-4) 1H NMR [m.chemicalbook.com]

- 2. A Sensitive and Specific Liquid Chromatography-Tandem Mass Spectrometry Assay for Simultaneous Quantification of Salivary Melatonin and Cortisol: Development and Comparison With Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessing melatonin and its oxidative metabolites amounts in biological fluid and culture medium by liquid chromatography electrospray ionization tandem mass spectrometry (LC–ESI-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

solubility and stability of Meliasenin B

An In-depth Technical Guide to the Solubility and Stability of Melatonin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melatonin (N-acetyl-5-methoxytryptamine) is a pleiotropic molecule with a wide range of physiological functions, including the regulation of circadian rhythms, antioxidant defense, and immune modulation.[1][2] Its therapeutic potential is being explored for a variety of conditions, from sleep disorders to neurodegenerative diseases and cancer.[2] A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for the development of effective and reliable pharmaceutical formulations. This technical guide provides a comprehensive overview of the solubility and stability of melatonin, along with detailed experimental protocols and visual representations of its degradation pathways to aid researchers and formulation scientists.

Physicochemical Properties

Pure melatonin is an off-white crystalline powder with a molecular weight of 232.28 g/mol .[1][3] It has a melting point ranging from 116.5°C to 118°C and a boiling point of 512.8°C.[3] The molecule's indole moiety functionalized with a 3-amide group and a 5-alkoxy group contributes to its amphiphilic nature, allowing it to readily cross biological membranes.[3]

Solubility of Melatonin

The solubility of melatonin has been investigated in a variety of solvents, which is a critical factor for designing diverse dosage forms, from oral tablets to parenteral injections.

Solubility in Common Solvents

The following table summarizes the solubility of melatonin in various organic solvents and water.

| Solvent | Solubility (mg/g) | Temperature (°C) | Reference |

| Propylene Glycol | 3.6 - 3.8 | 25 | [4] |

| Glycofurol | 10.5 - 11.1 | 25 | [4] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Not Specified | [5] |

| N,N-dimethylformamide (DMF) | Soluble | Not Specified | [5] |

| Water | Insoluble | Not Specified | [6] |

| Chloroform | Insoluble | Not Specified | [6] |

| Petroleum Ether | Insoluble | Not Specified | [6] |

| 1 mol/L NaOH | Soluble | Not Specified | [6] |

| 1 mol/L KOH | Soluble | Not Specified | [6] |

Solubility in Alcohols and Esters

A study systematically measured the mole fraction solubility of melatonin in various alcohols and esters at different temperatures. The data indicates a positive correlation between temperature and solubility.

| Solvent | Mole Fraction Solubility (at 298.15 K) |

| Methanol | 0.03570 |

| Ethanol | 0.02536 |

| n-Propanol | 0.01965 |

| n-Butanol | 0.01524 |

| n-Pentanol | 0.01450 |

| i-Butanol | 0.01267 |

| n-Hexanol | 0.01136 |

| Methyl Acetate | 0.008498 |

| Ethyl Acetate | 0.006587 |

| n-Propyl Acetate | 0.004280 |

| n-Butyl Acetate | 0.003410 |

| n-Pentyl Acetate | 0.02990 |

Data adapted from a study on the solubility of melatonin in twelve pure solvents.[7]

Stability of Melatonin

The stability of melatonin is influenced by several factors, including pH, temperature, and light exposure. Understanding these factors is crucial for ensuring the potency and safety of melatonin-containing products throughout their shelf life.

Effect of pH

Melatonin's stability is significantly affected by the pH of the solution. It is most stable at an acidic pH (pH 1) and its degradation increases as the pH rises.[8] One study investigating melatonin stability in phosphate buffers at various pH levels (1.2, 2, 4, 7.4, 7, 10, and 12) showed that up to 30% of the melatonin degraded over 21 days across all pH ranges.[4]

Effect of Temperature

Thermal degradation of melatonin follows first-order reaction kinetics.[8] The rate of degradation increases with increasing temperature. For instance, after 6 hours of incubation, the remaining concentration of melatonin was approximately 85% at 60°C, while it decreased to 64%, 52%, and 37% at 70°C, 80°C, and 90°C, respectively.[8]

Effect of Light

Exposure to light, particularly UV radiation, can lead to the degradation of melatonin.[9] Photostability studies have shown a high percentage of melatonin degradation in solution upon irradiation.[10] Therefore, it is recommended to protect melatonin solutions and formulations from light.

Stability in Formulations

The stability of melatonin can be enhanced in specific formulations. For example, melatonin in hard capsules containing microcrystalline cellulose was found to be stable for 18 months when stored at 25°C and 60% relative humidity.[9][11] In contrast, melatonin in an oral adhesive paste showed significant degradation under irradiation.[10]

Experimental Protocols

Solubility Determination

A common method for determining the solubility of melatonin involves the following steps:

-

Preparation of Supersaturated Solutions: An excess amount of melatonin is added to the solvent of interest in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.

-

Sample Collection and Filtration: An aliquot of the supernatant is withdrawn and filtered through a membrane filter (e.g., 0.45 µm) to remove any undissolved solid.

-

Quantification: The concentration of melatonin in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Stability Testing (Forced Degradation Studies)

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of melatonin. A typical protocol involves subjecting melatonin solutions to various stress conditions:

-

Acidic and Basic Hydrolysis: Melatonin solutions are treated with strong acids (e.g., 5 M HCl) and bases (e.g., 2 M NaOH) at elevated temperatures (e.g., 70°C) for a defined period.[9]

-

Oxidative Degradation: The solution is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂) at an elevated temperature (e.g., 80°C).[9]

-

Photodegradation: The solution is exposed to UV light (e.g., λ=365 nm) for a specified duration.[9]

-

Thermal Degradation: The solution is heated at various temperatures (e.g., 60, 70, 80, and 90°C) for different time intervals.[8]

-

Analysis: The stressed samples are analyzed by a stability-indicating HPLC method to separate and quantify the parent drug and its degradation products.

High-Performance Liquid Chromatography (HPLC) Method for Quantification

A reliable RP-HPLC method is crucial for both solubility and stability studies. A typical HPLC system for melatonin analysis would include:

-

Column: A C18 column (e.g., 150 mm × 4.6 mm, 3 µm).[9]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.5% acetic acid) and organic solvents (e.g., methanol and acetonitrile) in a specific ratio (e.g., 5:4:1, v/v/v).[12]

-

Flow Rate: 1 mL/min.[9]

-

Detection: UV detection at 220 nm or 250 nm.[12]

-

Temperature: 40°C.[9]

Degradation Pathways of Melatonin

Melatonin can be degraded through two primary pathways: the indolic and the kynuric pathways. These pathways can occur both enzymatically in vivo and non-enzymatically under stress conditions.

Indolic Degradation Pathway

The main enzymatic degradation pathway for melatonin in the liver involves hydroxylation at the C6 position by cytochrome P450 enzymes (CYP1A1, CYP1A2, CYP1B1) to form 6-hydroxymelatonin. This metabolite is then conjugated with sulfate or glucuronide for excretion.[13][14]

Caption: Major Indolic Degradation Pathway of Melatonin.

Kynuric Degradation Pathway

The kynuric pathway involves the cleavage of the indole ring. Melatonin can be converted to N¹-acetyl-N²-formyl-5-methoxykynuramine (AFMK) either enzymatically or non-enzymatically through the action of free radicals or UVB radiation.[13][14] AFMK can be further metabolized to N¹-acetyl-5-methoxykynuramine (AMK).

Caption: Kynuric Degradation Pathway of Melatonin.

Experimental Workflow for Stability Analysis

The logical flow for assessing the stability of melatonin in a pharmaceutical formulation is outlined below.

Caption: Experimental Workflow for Melatonin Stability Assessment.

Conclusion

A comprehensive understanding of the solubility and stability of melatonin is fundamental for the successful development of robust and effective pharmaceutical products. This guide has summarized key data on melatonin's solubility in various solvents and its stability under different environmental conditions. The provided experimental protocols and visual representations of degradation pathways offer a practical framework for researchers and formulation scientists. By carefully considering these physicochemical properties, it is possible to design optimized melatonin formulations with enhanced bioavailability and shelf-life, ultimately contributing to its therapeutic efficacy.

References

- 1. Melatonin | C13H16N2O2 | CID 896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Structural and physico-chemical evaluation of melatonin and its solution-state excited properties, with emphasis on its binding with novel coronavirus proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Melatonin and Phytomelatonin: Chemistry, Biosynthesis, Metabolism, Distribution and Bioactivity in Plants and Animals—An Overview [mdpi.com]

- 4. f1000research-files.f1000.com [f1000research-files.f1000.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Influence of pH, temperature, and light on the stability of melatonin in aqueous solutions and fruit juices - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Melatonin Delivery: Transdermal and Transbuccal Evaluation in Different Vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Formulation, stability testing, and analytical characterization of melatonin-based preparation for clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of RP-HPLC methods for the analysis of melatonin alone and in combination with sleep-enhancing dietary supplements [pharmacia.pensoft.net]

- 13. Metabolism of melatonin and biological activity of intermediates of melatoninergic pathway in human skin cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Melatonin: A Comprehensive Technical Review of its Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melatonin (N-acetyl-5-methoxytryptamine), an endogenous neurohormone primarily synthesized by the pineal gland, has emerged as a pleiotropic molecule with a diverse range of biological activities extending beyond its well-established role in regulating circadian rhythms. This technical guide provides an in-depth analysis of the current scientific understanding of melatonin's potential therapeutic applications, focusing on its neuroprotective, anticancer, anti-inflammatory, antioxidant, and antiviral properties. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the intricate signaling pathways modulated by melatonin. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Neuroprotective Activities

Melatonin has demonstrated significant neuroprotective effects in various preclinical models of neurological disorders. Its ability to mitigate neuronal damage is attributed to its potent antioxidant and anti-inflammatory properties, as well as its modulation of key signaling pathways involved in cell survival and apoptosis.

Quantitative Data: Neuroprotective Effects

| Experimental Model | Key Parameter | Melatonin Treatment | Outcome | Reference |

| Middle Cerebral Artery Occlusion (MCAO) in rats | Infarct Volume | 5 mg/kg, i.p. | Reduction in cerebral infarct volume | [1](2) |

| MCAO in rats | Neurological Deficit | 5 mg/kg, i.p. | Improvement in motor and neurological function | [1](2) |

| MCAO in rats | Brain Edema | 5 mg/kg, i.p. | Reduction in brain water content | [1](2) |

| Focal Cerebral Ischemia in rats | Neuronal Loss | 5 mg/kg, i.p. | Attenuated ischemia-induced neuronal loss | [3](3) |

| Neonatal Hypoxia-Ischemia in rats | Tissue Loss | Not specified | Significant decrease in tissue loss | [4](5) |

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This protocol describes a common method for inducing focal cerebral ischemia to study the neuroprotective effects of compounds like melatonin.[1][3][6]

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300g)

-

Anesthesia (e.g., isoflurane, chloral hydrate)

-

Surgical instruments

-

4-0 monofilament nylon suture with a rounded tip

-

Melatonin solution

-

Vehicle control (e.g., saline with a small amount of ethanol)

Procedure:

-

Anesthetize the rat and secure it in a supine position.

-

Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA and the proximal CCA.

-

Insert the 4-0 nylon suture into the ICA via the ECA stump and advance it until a slight resistance is felt, indicating the occlusion of the middle cerebral artery.

-

After the desired occlusion period (e.g., 90 minutes), withdraw the suture to allow for reperfusion.

-

Administer melatonin (e.g., 5 mg/kg, intraperitoneally) or vehicle at specified time points (e.g., 30 minutes before ischemia or at the onset of reperfusion).[3]

-

Suture the incision and allow the animal to recover.

-

Assess neurological deficits at various time points post-surgery using a standardized scoring system.

-

After a predetermined survival period (e.g., 24 hours), euthanize the animal and perfuse the brain with saline followed by a fixative.

-

Harvest the brain and section it for infarct volume analysis using triphenyltetrazolium chloride (TTC) staining.

Signaling Pathways in Neuroprotection

Melatonin exerts its neuroprotective effects by modulating multiple signaling pathways. A key pathway is the PI3K/Akt signaling cascade, which promotes cell survival.

Caption: Melatonin-mediated activation of the PI3K/Akt signaling pathway.

Anticancer Activities

A growing body of evidence from in vitro and in vivo studies, as well as some clinical trials, suggests that melatonin possesses oncostatic properties. These effects are mediated through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation and angiogenesis, and modulation of the tumor microenvironment.

Quantitative Data: In Vitro Anticancer Activity

| Cancer Cell Line | Assay | IC50 Value (mM) | Exposure Time (h) | Reference |

| MCF-7 (Breast Cancer) | MTT | Not specified, but inhibitory effects observed | Not specified | [7](7) |

| MDA-MB-231 (Breast Cancer) | MTT | Not specified, but inhibitory effects observed | Not specified | [7](7) |

| 5RP7 (H-ras transformed cell line) | Not specified | 0.380 | 48 | [4](4) |

| BV2 (Microglial cell line) | Not specified | 0.7 | 24 | [8](8) |

| BV2 (Microglial cell line) | Not specified | 0.6 | 48 | [8](8) |

| BV2 (Microglial cell line) | Not specified | 0.4 | 72 | [8](8) |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9][10]

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete cell culture medium

-

96-well plates

-

Melatonin stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate overnight to allow for attachment.

-

Prepare serial dilutions of melatonin in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the melatonin dilutions to the respective wells. Include a vehicle control.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Clinical Trial Protocol Synopsis: Melatonin in Advanced Cancer

Several clinical trials have investigated the potential of melatonin as an adjuvant therapy in cancer patients.[11][12][13][14]

-

Study Design: Double-blind, placebo-controlled, randomized clinical trial.

-

Patient Population: Patients with advanced solid tumors for whom standard therapies have failed.

-

Intervention: Melatonin (e.g., 20 mg/day, orally or intramuscularly) or placebo.

-

Primary Outcome Measures: Overall survival, tumor response rate (e.g., RECIST criteria).

-

Secondary Outcome Measures: Quality of life (e.g., using validated questionnaires), performance status, and adverse events.

-

Duration: Treatment continues until disease progression or unacceptable toxicity.

Signaling Pathways in Anticancer Activity

Melatonin's anticancer effects are in part mediated by the suppression of the PI3K/Akt/mTOR signaling pathway, which is often hyperactivated in cancer.

Caption: Melatonin-mediated inhibition of the PI3K/Akt/mTOR pathway in cancer cells.

Anti-inflammatory and Antioxidant Activities

Melatonin is a potent free radical scavenger and antioxidant. It also exhibits significant anti-inflammatory properties by modulating the production of inflammatory mediators.

Quantitative Data: Antioxidant Activity

| Assay | Parameter | Melatonin Concentration | Result | Reference |

| DPPH Radical Scavenging | IC50 | Not specified, but strong activity observed | Strong scavenging activity with IC50 values ranging from 2 to 60 µM for analogues | [15](15) |

| Superoxide Radical Scavenging | % Inhibition | 1 mM | 79% to 95% for analogues | [15](15) |

| Lipid Peroxidation | % Inhibition | 0.1 mM | 51% for analogue 1j | [15](15) |

| DMPD Radical Scavenging | TEAC (µg/mL) | 100 µg/mL | 73.5 | [16](16) |

| CUPRAC | TEAC (µg/mL) | 100 µg/mL | 14.41 | [17](17) |

Experimental Protocol: DPPH Radical Scavenging Assay